5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Overview
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo-pyridine core structure with a fluorine atom at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:
Esterification: Starting with 2,3-dicarboxypyridine, esterification is performed to obtain the corresponding diester.
Reduction: The diester is then reduced to the corresponding diol.
Chlorination: The diol undergoes chlorination to form a dichloride intermediate.
Cyclization: The dichloride is treated with sodium hydride and p-toluenesulfonamide to induce cyclization, forming the pyrrolo-pyridine ring system.
Fluorination: Finally, the fluorine atom is introduced at the 5-position using a suitable fluorinating agent.
Chemical Reactions Analysis
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position, often using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is studied for its potential inhibitory effects on specific enzymes and receptors, making it a candidate for drug development.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 5-position enhances its binding affinity and specificity towards these targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can be compared with other similar compounds, such as:
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine: This compound has an amine group at the 3-position instead of a ketone at the 2-position, which alters its chemical reactivity and biological activity.
1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
5-Fluoro-7-azaindole: Another fluorinated heterocycle with a different ring structure, used in various medicinal chemistry applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in research and development.
Properties
IUPAC Name |
5-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKVLRLIJKXICE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678436 | |
Record name | 5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-85-2 | |
Record name | 5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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